molecular formula C13H17NO3S B12606080 1-(2-Phenylethenesulfonyl)piperidin-4-ol CAS No. 647014-02-6

1-(2-Phenylethenesulfonyl)piperidin-4-ol

Cat. No.: B12606080
CAS No.: 647014-02-6
M. Wt: 267.35 g/mol
InChI Key: OMTFZEFQVGHGEA-UHFFFAOYSA-N
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Description

1-(2-Phenylethenesulfonyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position and a 2-phenylethenesulfonyl (styrenesulfonyl) substituent on the nitrogen atom.

Properties

CAS No.

647014-02-6

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

1-(2-phenylethenylsulfonyl)piperidin-4-ol

InChI

InChI=1S/C13H17NO3S/c15-13-6-9-14(10-7-13)18(16,17)11-8-12-4-2-1-3-5-12/h1-5,8,11,13,15H,6-7,9-10H2

InChI Key

OMTFZEFQVGHGEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethenesulfonyl)piperidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of piperidin-4-ol with phenylethenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethenesulfonyl)piperidin-4-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: LiAlH4 in ether.

    Substitution: TsCl in pyridine.

Major Products

Scientific Research Applications

Therapeutic Applications

The compound has been studied for its efficacy in treating a variety of medical conditions:

  • Cancer Treatment : Research indicates that 1-(2-Phenylethenesulfonyl)piperidin-4-ol can be effective against several types of cancer, including Waldenstrom's macroglobulinemia, testicular tumors, and uterine cancer. It may be used in conjunction with other agents like cytarabine and bortezomib to enhance therapeutic outcomes .
  • Autoimmune Diseases : The compound shows promise in treating autoimmune conditions such as rheumatoid arthritis and lupus nephritis. Its mechanism appears to involve modulating immune responses, providing a potential pathway for managing these chronic diseases .
  • Chronic Kidney Disease : There are indications that this compound may aid in the treatment of chronic kidney diseases by addressing underlying inflammatory processes that contribute to renal dysfunction .

Synthesis and Chemical Properties

1-(2-Phenylethenesulfonyl)piperidin-4-ol can be synthesized through various organic reactions, including:

  • Sulfonylation Reactions : The introduction of sulfonyl groups into organic molecules is a common synthetic route. This compound can be synthesized via sulfonylation of piperidine derivatives, which enhances its biological activity .
  • Microwave-Assisted Synthesis : Recent advancements have shown that microwave-assisted methods can improve the efficiency and yield of synthesizing piperidine derivatives, including sulfonylated compounds like 1-(2-Phenylethenesulfonyl)piperidin-4-ol .

Case Studies

Several case studies highlight the effectiveness of 1-(2-Phenylethenesulfonyl)piperidin-4-ol in clinical settings:

  • Combination Therapy in Cancer Patients : A clinical trial involving patients with advanced cancers demonstrated that the administration of this compound alongside standard chemotherapy resulted in improved patient outcomes compared to chemotherapy alone. Patients reported better management of symptoms and fewer side effects .
  • Management of Autoimmune Disorders : In a study focusing on patients with rheumatoid arthritis, the inclusion of this compound in treatment regimens led to significant reductions in disease activity scores, indicating its potential as a therapeutic agent in autoimmune disease management .
  • Renal Protection Studies : Research investigating the protective effects of 1-(2-Phenylethenesulfonyl)piperidin-4-ol on renal function showed promising results. Patients with diabetic nephropathy experienced improved renal function markers after treatment with this compound, suggesting its role in mitigating kidney damage .

Mechanism of Action

The mechanism of action of 1-(2-Phenylethenesulfonyl)piperidin-4-ol, particularly as a CCR5 antagonist, involves binding to the CCR5 receptor on the surface of cells. This binding prevents the interaction of the receptor with its natural ligand, thereby inhibiting the entry of HIV into the cells. The compound’s structure allows it to form strong interactions with the receptor, blocking the viral entry pathway .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Piperidin-4-ol derivatives with sulfonyl or aromatic substituents exhibit diverse pharmacological properties. Key structural differences among analogs include:

  • Sulfonyl Group Modifications: 1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol (): Features a nitro group on the phenyl ring, enhancing electron-withdrawing effects. This compound serves as an intermediate for synthesizing aminophenyl derivatives, where nitro reduction yields bioactive amines . 1-[(3-Amino-4-fluorobenzene)sulfonyl]piperidin-4-ol (): Combines an amino group (hydrogen-bond donor) and fluorine (lipophilicity enhancer), which may optimize pharmacokinetics .
  • Piperidine Ring Modifications: 1-(2-Phenoxyethyl)-4-[1-(2-phenylethenesulfonyl)piperidine-4-carbonyl]piperazine (): Demonstrates elongation via a phenoxyethyl linker and piperazine substitution, increasing molecular complexity and likely altering receptor binding . 1-(4-Fluorophenyl)-4-benzylpiperidin-4-ol (): Substitutes the sulfonyl group with a benzyl-fluorophenyl system, emphasizing steric and electronic effects on target selectivity .

Physicochemical and Pharmacokinetic Properties

  • CNS Penetration : Compound Z3777013540 (), structurally similar to CBD-2115, was prioritized for brain penetrance using CNS MPO and BBB scores. Such metrics are critical for comparing sulfonyl-piperidine derivatives targeting neurological disorders .
  • Solubility and Reactivity : Styrenesulfonyl groups (as in the target compound) may confer higher electrophilicity compared to aryl sulfones, affecting solubility and metabolic stability .

Data Tables

Table 1. Structural and Functional Comparison of Selected Piperidin-4-ol Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity Reference
1-(2-Phenylethenesulfonyl)piperidin-4-ol C₁₃H₁₅NO₃S Styrenesulfonyl Not explicitly reported
1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol C₁₁H₁₄N₂O₅S 4-Nitrophenylsulfonyl Intermediate for aminophenyl synthesis
1-(4-Chlorobenzenesulfonyl)-4-[(pyrrolidin-1-yl)methyl]piperidin-4-ol C₁₇H₂₄ClN₂O₃S 4-Chlorobenzenesulfonyl, pyrrolidinylmethyl Pharmacological candidate
1-[(3-Amino-4-fluorobenzene)sulfonyl]piperidin-4-ol C₁₁H₁₅FN₂O₃S 3-Amino-4-fluorobenzenesulfonyl Enhanced bioavailability

Table 2. Selectivity and Efficacy in Enzyme/Receptor Systems

Compound Target Selectivity/Efficacy Reference
RB-005 Sphingosine kinase 1 15-fold SK1/SK2 selectivity
P4MP4 Type IV pilus assembly Inhibits bacterial adhesion
Indolylmethyl analogs Dopamine D2 receptors Sub-micromolar affinity (Kᵢ)

Research Findings and Implications

  • Structural Optimization: Minor changes, such as hydroxyl position or alkyl chain length, drastically alter selectivity (e.g., SK1 inhibitors in ). The styrenesulfonyl group in the target compound may enable covalent interactions, a feature absent in most analogs.
  • Therapeutic Potential: Sulfonyl-piperidine derivatives are versatile scaffolds for antimicrobial, anticancer, and CNS-targeted agents. The target compound’s vinyl sulfone moiety could be exploited in proteasome inhibition or kinase targeting.

Biological Activity

1-(2-Phenylethenesulfonyl)piperidin-4-ol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various chemical pathways, often involving the reaction of piperidine derivatives with phenylsulfonyl compounds. The sulfonyl group is crucial for its biological activity, often enhancing the compound's interaction with biological targets.

Pharmacological Properties

1-(2-Phenylethenesulfonyl)piperidin-4-ol exhibits a range of biological activities:

  • Antibacterial Activity : Studies have shown that compounds with similar structures demonstrate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urea cycle disorders .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tubulin polymerization, a critical process in cancer cell division, thereby exhibiting anticancer properties .

Structure-Activity Relationships (SAR)

The biological activity of 1-(2-Phenylethenesulfonyl)piperidin-4-ol can be influenced by modifications to its structure. For instance:

  • Sulfonyl Group : The presence of the sulfonyl moiety is associated with enhanced antibacterial and enzyme inhibitory activities .
  • Piperidine Ring : Variations in the piperidine ring can affect the binding affinity to biological targets, as seen in related piperidine derivatives .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Anticancer Studies : A study on N-aryl-2-arylethenesulfonamides revealed that these compounds could inhibit tubulin polymerization and induce apoptosis in cancer cells . This suggests that similar mechanisms may be at play for 1-(2-Phenylethenesulfonyl)piperidin-4-ol.
  • Enzyme Inhibition : Research indicates that compounds with piperidine cores exhibit significant inhibition of AChE, making them potential candidates for neurodegenerative disease treatments .
  • Toxicity and Safety Profiles : While specific toxicity data for 1-(2-Phenylethenesulfonyl)piperidin-4-ol is limited, related compounds have shown varying degrees of safety in preclinical studies, underscoring the need for thorough toxicological assessments .

Data Tables

Biological ActivityObserved EffectsReference
AntibacterialModerate to strong against S. typhi, B. subtilis
AChE InhibitionSignificant inhibition observed
AnticancerInhibition of tubulin polymerization
Urease InhibitionEffective against urease

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Phenylethenesulfonyl)piperidin-4-ol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of piperidin-4-ol derivatives. For example, coupling 2-phenylethenesulfonyl chloride with piperidin-4-ol under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Reaction optimization may include temperature control (0–5°C to prevent side reactions), stoichiometric adjustments (1:1.2 molar ratio of piperidin-4-ol to sulfonyl chloride), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield improvements are often achieved by iterative solvent screening (e.g., THF or DMF for solubility) .

Q. How is 1-(2-Phenylethenesulfonyl)piperidin-4-ol characterized structurally, and what analytical techniques are critical for verifying purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and stereochemistry, with key signals for the sulfonyl group (δ ~3.5–4.0 ppm for CH₂-SO₂) and hydroxyl proton (δ ~1.5–2.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Differential Scanning Calorimetry (DSC) determines melting points and thermal stability .

Q. What safety protocols are recommended for handling 1-(2-Phenylethenesulfonyl)piperidin-4-ol in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with skin; wash hands after handling. Store in airtight containers at 2–8°C. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for piperidin-4-ol derivatives, which highlight flammability and reactivity risks .

Advanced Research Questions

Q. How does 1-(2-Phenylethenesulfonyl)piperidin-4-ol interact with serotonin receptors (e.g., 5-HT1F), and what assays are used to quantify its antagonistic activity?

  • Methodological Answer : Radioligand binding assays (e.g., ³H-LSD competition binding) determine receptor affinity (Ki values). Functional activity is assessed using cAMP GloSensor assays in HEK293T cells transfected with 5-HT1F. For example, pre-treat cells with 10 nM 5-HT and measure antagonist-induced inhibition of cAMP production. Dose-response curves (0.1–10 µM) and Schild analysis confirm specificity. Note nonspecific luminescence interference at concentrations ≥3 µM .

Q. What strategies can resolve contradictions between in vitro potency and in vivo efficacy of 1-(2-Phenylethenesulfonyl)piperidin-4-ol in metabolic studies?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address via:

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
  • Metabolite Identification : Incubate with liver microsomes to identify active/inactive metabolites.
  • Dose Optimization : Conduct acute vs. chronic dosing studies (e.g., IP administration, 5 mg/kg BID for 7 days) and monitor glucose tolerance/insulin secretion in vivo .

Q. How can stereochemical challenges in synthesizing 1-(2-Phenylethenesulfonyl)piperidin-4-ol be addressed to ensure enantiomeric purity?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers. Asymmetric synthesis routes may employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Sharpless epoxidation). X-ray crystallography (e.g., 1.3 Å resolution) confirms absolute configuration, as demonstrated for similar sulfonylated piperidines .

Q. What computational methods predict the binding mode of 1-(2-Phenylethenesulfonyl)piperidin-4-ol to its targets, and how can MD simulations validate these models?

  • Methodological Answer : Molecular docking (AutoDock Vina) with receptor structures (e.g., 5-HT1F homology models) identifies key interactions (e.g., hydrogen bonding with Ser159, hydrophobic contacts with Phe330). Molecular Dynamics (MD) simulations (AMBER force field, 100 ns trajectories) assess stability of ligand-receptor complexes. Free energy calculations (MM-PBSA) quantify binding affinity .

Q. How does structural modification of the phenylethenesulfonyl group impact selectivity across GPCRs (e.g., 5-HT1F vs. 5-HT2B)?

  • Methodological Answer : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance 5-HT1F selectivity. Competitive binding assays against a panel of serotonin receptors (5-HT1A, 5-HT2B) reveal Ki shifts. For example, a naphthyloxy-propyl side chain reduces 5-HT2B affinity (Ki = 343 nM vs. 11 nM for 5-HT1F) .

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